Nagstatin

Description

Discovery and Natural Origin of Nagstatin

The initial identification of this compound traced back to microbial sources, highlighting the rich potential of microorganisms as producers of bioactive compounds.

This compound was discovered in the fermentation broth of the bacterium Streptomyces amakusaensis strain MG846-fF3. jst.go.jpmedkoo.comnih.govresearchgate.netresearchgate.netsmolecule.comwikipedia.orgscispace.comcapes.gov.br The isolation process involved purifying the compound from the fermentation broth using various chromatographic techniques, including chromatography on Dowex 50W, Avicel, and Sephadex LH-20, followed by treatment with active carbon. jst.go.jpnih.govresearchgate.netresearchgate.net This process yielded this compound as a colorless powder. jst.go.jpnih.govresearchgate.netresearchgate.net Streptomyces species are well-known for their ability to produce a wide array of natural products with diverse biological activities, including enzyme inhibitors. researchgate.netmdpi.com

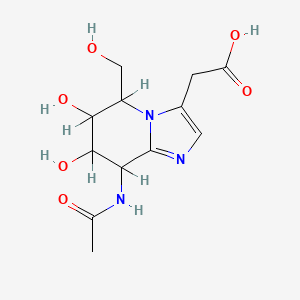

Following its isolation, this compound underwent characterization to determine its chemical and biological properties. Its molecular formula was determined to be C₁₂H₁₇N₃O₆. jst.go.jpnih.govresearchgate.netwikipedia.orgebiohippo.comuni.lu Early studies classified this compound as a new inhibitor of N-acetyl-β-D-glucosaminidase. jst.go.jpmedkoo.comnih.govscispace.comcapes.gov.br Research indicated that this compound acts as a competitive inhibitor of NAG-ase. jst.go.jpnih.govresearchgate.net The inhibition constant (Ki) for this compound against N-acetyl-β-D-glucosaminidase was determined to be 1.7 x 10⁻⁸ M. jst.go.jpnih.govresearchgate.netresearchgate.net The structure of this compound was elucidated, revealing it to be an imidazo[1,2-a]pyridine (B132010) derivative with hydroxyl and acetamido groups. medkoo.comwikipedia.orgebiohippo.comuni.luacs.org

Here is a summary of key early characterization data for this compound:

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₂H₁₇N₃O₆ | jst.go.jpnih.govresearchgate.netwikipedia.orgebiohippo.comuni.lu |

| Physical Appearance | Colorless powder | jst.go.jpnih.govresearchgate.netresearchgate.net |

| Inhibition Type | Competitive | jst.go.jpnih.govresearchgate.net |

| Inhibition Constant (Ki) | 1.7 x 10⁻⁸ M (against NAG-ase) | jst.go.jpnih.govresearchgate.netresearchgate.net |

| Target Enzyme | N-acetyl-β-D-glucosaminidase (NAG-ase) | jst.go.jpmedkoo.comnih.govwikipedia.orgscispace.comcapes.gov.br |

| Structure Class | Imidazo[1,2-a]pyridine derivative (polyhydroxylated) | medkoo.comwikipedia.orgebiohippo.comuni.luacs.orgnih.gov |

Isolation from Microbial Sources

Significance of Glycosidase Inhibitors in Chemical Biology and Biomedical Research

Glycosidase inhibitors, including compounds like this compound, hold significant importance in understanding biological processes and exploring potential therapeutic avenues. patsnap.comresearchgate.netoup.com

Glycosidases are integral to the complex pathways of glycosylation, the process by which carbohydrates are attached to proteins and lipids. wikipedia.orgfujifilm.comcreative-biolabs.comacs.org Glycosidase inhibitors can modulate these processes by interfering with the enzymes responsible for trimming or processing glycan chains. oup.comacs.orgnih.govoup.comasm.orgmdpi.comnih.gov This modulation can impact the structure and function of glycoproteins, which are involved in numerous cellular activities, including protein folding, trafficking, and cell-cell recognition. oup.comacs.orgoup.commdpi.comnih.govscbt.compatsnap.com For example, inhibitors targeting specific glucosidases in the endoplasmic reticulum can affect the folding and maturation of newly synthesized glycoproteins. oup.comacs.orgmdpi.comscbt.compatsnap.com

Proper functioning of glycosidases is crucial for maintaining cellular homeostasis. nih.govscbt.compatsnap.com These enzymes are involved in metabolic pathways, the degradation of complex carbohydrates and glycoconjugates, and quality control mechanisms within cells. wikipedia.orgfujifilm.comcreative-biolabs.comoup.comscbt.compatsnap.comoup.combiocompare.comscbt.com Inhibition of specific glycosidases can disrupt these processes, leading to the accumulation of substrates or altered glycoprotein (B1211001) profiles, which can impact cellular function and viability. oup.comscbt.compatsnap.comoup.com

Glycosidase inhibitors are valuable tools in chemical biology for dissecting complex carbohydrate metabolism pathways and understanding the roles of specific glycosidases in various biological and pathological processes. patsnap.comresearchgate.netscbt.comoup.comnih.govportlandpress.comrsc.org By selectively inhibiting particular enzymes, researchers can gain insights into their functions and how their dysregulation contributes to disease. patsnap.comresearchgate.netscbt.compatsnap.comoup.comnih.govportlandpress.comrsc.org Aberrant glycosylation patterns have been linked to various diseases, including lysosomal storage disorders, viral infections, and cancer. patsnap.comresearchgate.netoup.comoup.compatsnap.comoup.comaginganddisease.orgresearchgate.net Glycosidase inhibitors can be used as probes to study these altered glycosylation pathways and explore their potential as therapeutic targets. patsnap.comresearchgate.netoup.comoup.compatsnap.comoup.comaginganddisease.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

126844-81-3 |

|---|---|

Molecular Formula |

C12H17N3O6 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

2-[8-acetamido-6,7-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C12H17N3O6/c1-5(17)14-9-11(21)10(20)7(4-16)15-6(2-8(18)19)3-13-12(9)15/h3,7,9-11,16,20-21H,2,4H2,1H3,(H,14,17)(H,18,19) |

InChI Key |

OBMORLCFLUTVPI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nagstatin; Nagstatine |

Origin of Product |

United States |

Structural Characterization and Chemical Framework of Nagstatin

Core Molecular Architecture and Stereochemical Features

The core structure of nagstatin features a tetrahydroimidazo[1,2-a]pyridine system wikipedia.orgmedkoo.com. This bicyclic framework is substituted with various functional groups, including an acetamido group, hydroxyl groups, a hydroxymethyl group, and an acetic acid moiety wikipedia.orgmedkoo.com. The specific arrangement and orientation of these substituents, defined by the compound's stereochemistry, are crucial for its activity. The IUPAC name provides a detailed description of the stereocenters: 2-[(5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetic acid wikipedia.orgmedkoo.com. This indicates the absolute configuration at carbons 5, 6, 7, and 8 within the tetrahydroimidazo[1,2-a]pyridine ring system wikipedia.org.

Structural Analogy to Glycoside Transition States

A key aspect of this compound's mechanism of action as a glycosidase inhibitor lies in its structural resemblance to the transition state of the enzymatic hydrolysis of glycosides griffith.edu.aursc.org. Glycoside hydrolysis typically proceeds through an oxocarbenium ion-like transition state griffith.edu.aursc.orgwhiterose.ac.uk.

Mimicry of Half-Chair/Envelope Conformations

During the hydrolysis of glycosides by enzymes, the sugar ring undergoes conformational changes to reach a transition state that is often described as having a flattened half-chair or envelope conformation griffith.edu.aursc.orgwhiterose.ac.uknih.gov. This distortion from the more stable chair conformation of the substrate facilitates the enzymatic reaction rsc.org. Inhibitors that can adopt or mimic these strained conformations tend to bind tightly to the enzyme's active site griffith.edu.aursc.orgnih.gov. The fused ring system and the arrangement of substituents in this compound are believed to allow it to mimic these transient half-chair or envelope-like geometries adopted by the sugar ring in the transition state griffith.edu.aursc.org.

Emulation of Oxocarbenium Ion Charge Distribution

The transition state of glycoside hydrolysis also involves the development of a partial positive charge, often described as oxocarbenium ion character, primarily located on the anomeric carbon (C1) and delocalized across the endocyclic oxygen (O5) griffith.edu.aursc.orgwhiterose.ac.uk. This positive charge is stabilized by the enzyme's active site whiterose.ac.uk. While this compound does not possess a formal positive charge in its stable state, its chemical structure, particularly the presence of the nitrogen atom in the ring and the arrangement of electronegative oxygen atoms, is thought to emulate aspects of the charge distribution and electronic properties of the oxocarbenium ion-like transition state griffith.edu.aursc.org. This electronic mimicry, combined with the conformational similarity, contributes to this compound's high affinity for the enzyme's active site rsc.org.

Classification within the Azasugar/Iminosugar Family

This compound is classified as an azasugar or iminosugar griffith.edu.aursc.orgub.eduresearchgate.net. Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom of the sugar ring is replaced by a nitrogen atom griffith.edu.auub.eduresearchgate.netresearchgate.net. This nitrogen atom is typically basic and can be protonated under physiological conditions researchgate.net. The inclusion of a nitrogen atom in the ring is a defining feature of this class of compounds and is crucial for their ability to interact with and inhibit glycosidases griffith.edu.auub.eduresearchgate.net. This compound's tetrahydroimidazo[1,2-a]pyridine core contains a nitrogen within the ring system, fitting this classification wikipedia.orgmedkoo.comgriffith.edu.auresearchgate.net. This structural feature allows this compound to be recognized by glycosidases, acting as a potent competitive inhibitor jst.go.jpnih.gov.

Enzymatic Inhibition Profile and Biochemical Mechanisms

Inhibition of N-Acetyl-β-D-Glucosaminidases (NAG-ases)

Nagstatin was initially identified and characterized as a potent inhibitor of NAG-ases. nih.govjst.go.jp These enzymes are crucial for various biological processes, including the degradation of glycans and glycolipids. nih.govmdpi.com

Competitive Inhibition Kinetics

Studies have shown that this compound acts as a competitive inhibitor of N-acetyl-β-D-glucosaminidase, meaning it competes with the substrate for binding to the enzyme's active site. nih.govjst.go.jprose-hulman.edu This type of inhibition can be overcome by increasing the concentration of the substrate. libretexts.org The inhibition constant (Ki) is a measure of the inhibitor's binding affinity; a lower Ki value indicates tighter binding and greater inhibitory potency. rose-hulman.edu this compound has been reported to have a Ki value of 1.7 x 10-8 M (17 nM) against N-acetyl-β-D-glucosaminidase. nih.govjst.go.jp

| Inhibitor | Enzyme | Inhibition Type | Ki (M) |

| This compound | N-acetyl-β-D-glucosaminidase | Competitive | 1.7 x 10-8 |

Potency and Binding Affinity Determinants

The potency of this compound as an inhibitor is reflected in its low Ki value. nih.govjst.go.jp The binding affinity is determined by the specific interactions between the this compound molecule and the amino acid residues within the active site of the target enzyme. numberanalytics.comeurekaselect.com Modifications to the this compound structure have been explored to potentially improve its inhibitory potency and selectivity. rsc.org For example, gluco-configured analogues of this compound have been synthesized and shown to be low nanomolar inhibitors of certain β-N-acetylhexosaminidases. rsc.org

Specificity Towards Glycosyl Hydrolase Families

Glycosyl hydrolases are classified into families based on amino acid sequence similarities. nih.govnih.gov this compound exhibits inhibitory activity towards enzymes in specific families, particularly GH20 and GH84, which share a similar substrate-assisted catalytic mechanism. nih.govmdpi.comrsc.org

Inhibition of GH20 β-N-Acetylhexosaminidases

GH20 β-N-acetylhexosaminidases are exo-glycosidases that cleave terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. nih.govrsc.orgresearchgate.net this compound is a potent inhibitor of these enzymes. nih.govrsc.org This family includes the human lysosomal β-hexosaminidases (HexA and HexB), deficiencies in which lead to lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. nih.govrsc.org

Inhibition of GH84 O-GlcNAcases (OGA)

GH84 enzymes, specifically O-GlcNAcase (OGA), are responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nucleocytoplasmic proteins. nih.govmdpi.comnih.gov this compound has also been shown to inhibit GH84 O-GlcNAcases. nih.govrsc.orgresearchgate.netamanote.com While this compound is a potent inhibitor of both GH20 and GH84 enzymes, it has been noted that it, along with other classic inhibitors like PUGNAc and NAG-thiazoline, can show non-selectivity between these two families. nih.gov However, gluco-nagstatin, a related compound, has been reported to be active against human O-GlcNAcase with a Ki of 420 nM. nih.govgoogle.com

Molecular Basis of Enzyme-Inhibitor Interaction

The inhibitory activity of this compound stems from its ability to bind to the active site of target enzymes. The molecular basis of this interaction involves specific contacts between the functional groups of this compound and key amino acid residues within the enzyme's active site pocket. numberanalytics.comeurekaselect.com While detailed structural information specifically for this compound bound to its target enzymes might require further investigation, the substrate-assisted catalytic mechanism employed by GH20 and GH84 enzymes provides context for understanding how inhibitors like this compound interact. mdpi.comrsc.orgnih.govresearchgate.net These enzymes utilize an N-acetyl group of the substrate to form an oxazoline (B21484) intermediate during catalysis. mdpi.comnih.govresearchgate.net Inhibitors that mimic the structure or charge distribution of the transition state or intermediates, such as the oxazoline, can bind tightly to the enzyme and act as potent inhibitors. cazypedia.orgau.dknih.govresearchgate.net The structure of this compound, containing an imidazole (B134444) ring, has been suggested to mimic the structure and charge of the transition state, potentially undergoing lateral protonation of the exocyclic nitrogen atom of the imidazole ring, which could contribute to its inhibitory properties. au.dkportlandpress.com Studies on related inhibitors like NAG-thiazoline have provided insights into the binding modes within the active sites of these glycosidases, involving interactions with residues that define the binding pocket. core.ac.uk

Active Site Engagement and Key Residues

This compound binds deep within the active site of target enzymes like O-GlcNAcase (OGA), an important N-acetyl-β-D-glucosaminidase. nih.gov Structural studies, such as those involving GlcNAcstatin D (a this compound derivative) in complex with CpOGA, reveal how the inhibitor engages with the active site. nih.gov The sugar moiety of GlcNAcstatin D adopts a specific conformation (a ⁴E conformation) within the active site. nih.gov

Key residues within the active site play a crucial role in the binding and inhibitory activity of this compound and its derivatives. For instance, studies on CpOGA have identified residues that are important for the binding and selectivity of GlcNAcstatins. nih.gov Mutagenesis analysis can help to understand the contribution of specific residues to inhibitor binding. nih.gov For example, mutation of Val³³¹ to cysteine in CpOGA, a residue conserved in metazoan OGAs, was shown to affect the binding affinity of GlcNAcstatin C, suggesting its role in shaping the N-acetyl pocket of the active site. nih.gov Other studies on related enzymes like OfHex1 have investigated hydrogen bond interactions between active-pocket residues and inhibitors, highlighting the importance of specific amino acids in the binding mode. core.ac.uk

Role of Imidazole Ring Protonation in Binding

The imidazole ring is a key structural feature of this compound and related inhibitors. nih.govrsc.orgresearchgate.net The protonation state of the imidazole ring plays a significant role in its interaction with the enzyme's active site and contributes to the inhibitor's binding energy. acs.org Imidazole can act as both a hydrogen bond donor and acceptor. mdpi.com The sp² nitrogen atom in the imidazole ring can accept a proton, forming a positively charged imidazolium (B1220033) ion. mdpi.compearson.com

Studies suggest that the protonation of the imidazole ring, potentially by an acidic residue in the enzyme's active site, is crucial for the potent inhibitory properties of this compound-related compounds. nih.govrsc.org This protonation can lead to charge-charge interactions with negatively charged carboxylate groups in the active site, substantially contributing to binding affinity. acs.org The specific nitrogen atom within the imidazole ring that is protonated can influence the charge distribution and its interaction with catalytic residues. acs.orgpearson.com The positioning of this heteroatom in the plane of the ring is thought to facilitate a strong hydrogen bond interaction with the acid/base residue of the enzyme. rsc.orgrsc.org

Mimicry of Substrate Transition States

This compound and its derivatives are considered transition state mimics for the glycoside hydrolysis reaction catalyzed by N-acetyl-β-D-glucosaminidases. nih.govrsc.orgresearchgate.netresearchgate.netwindows.net Enzymes catalyze reactions by stabilizing the high-energy transition state of the substrate. nih.govrsc.org Inhibitors that structurally and electronically resemble this transition state can bind to the enzyme with high affinity, effectively blocking substrate turnover. wikipedia.orgnih.govrsc.org

Biological Impact at the Cellular and Molecular Level

Modulation of Intracellular O-GlcNAcylation Levels

The balance between OGT and OGA activity is crucial for maintaining cellular homeostasis. wikipedia.orgnih.govnih.govctdbase.orgwikidata.orgglpbio.com OGT utilizes UDP-GlcNAc as a substrate to add O-GlcNAc, while OGA hydrolyzes the O-GlcNAc modification. nih.govwikidata.org Nagstatin's inhibition of OGA shifts this balance towards increased O-GlcNAcylation. wikipedia.orgbmrb.ionih.govguidetopharmacology.orgwikipedia.org This disruption can have widespread effects on cellular processes as numerous proteins are substrates for O-GlcNAcylation. wikipedia.org Research indicates a reciprocal regulation between OGT and OGA, where inhibition of one enzyme can influence the expression or activity of the other, further impacting the O-GlcNAc balance. ctdbase.org

O-GlcNAcylation is recognized as a significant regulator of cellular signaling pathways, often exhibiting complex interplay with phosphorylation. wikipedia.orgnih.govnih.govwikidata.orgglpbio.comwikipedia.org These two modifications can occur on the same or adjacent residues, leading to reciprocal or synergistic effects on protein function. nih.gov By inhibiting OGA and increasing global O-GlcNAc levels, this compound can influence the activity and dynamics of various signaling cascades. wikipedia.org This modulation can impact a wide range of cellular responses to stimuli. wikipedia.orgnih.gov

Disruption of O-GlcNAc Transferase and Hydrolase Balance

Influence on Fundamental Cellular Processes

The altered O-GlcNAcylation status resulting from OGA inhibition by this compound has been shown to influence several fundamental cellular processes. wikipedia.orgnih.govnih.govwikidata.orgglpbio.comwikipedia.org

O-GlcNAcylation plays a role in the regulation of the cell cycle. wikipedia.orgwikipedia.org The dynamic cycling of O-GlcNAc is important for proper cell cycle progression. Inhibitors of OGA, including derivatives related to this compound like GlcNAcstatins, have been utilized to study the impact of increased O-GlcNAc levels on the cell cycle, demonstrating that modulating O-GlcNAcylation can affect cell division and proliferation. wikipedia.org

Protein O-GlcNAcylation is involved in the regulation of gene expression at the levels of both DNA transcription and mRNA translation. wikipedia.org OGT has been found to interact with components of transcription complexes, suggesting a direct link between O-GlcNAcylation and transcriptional control. wikidata.org Changes in O-GlcNAc levels, induced by OGA inhibition, can therefore impact the processes by which genetic information is transcribed from DNA to RNA and subsequently translated from RNA into proteins. wikipedia.org

O-GlcNAcylation has been implicated in the regulation of insulin (B600854) signaling and the development of insulin resistance. wikipedia.orgwikidata.orgglpbio.comwikipedia.org Elevated levels of O-GlcNAc have been shown to negatively impact insulin signaling pathways. nih.govwikidata.org Studies using OGA inhibitors, such as PUGNAc, have demonstrated that increasing O-GlcNAcylation can lead to impaired insulin sensitivity. wikidata.org As an OGA inhibitor, this compound would similarly be expected to influence insulin signaling mechanisms by increasing intracellular O-GlcNAc levels. wikipedia.orgbmrb.ionih.govguidetopharmacology.org

Effects on DNA Transcription and Translation

Research Tool Applications for O-GlcNAc Biology

This compound's primary application as a research tool lies in its ability to inhibit O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. nih.govnih.gov This inhibition leads to an increase in the global levels of protein O-GlcNAcylation within cells. nih.govnih.gov This manipulation of O-GlcNAc levels is a valuable strategy for probing the functional consequences of this modification in a wide range of cellular activities, including signal transduction pathways, transcription, translation, insulin sensitivity, and protein degradation. nih.govnih.gov

Studies have shown that this compound is a potent competitive inhibitor of N-acetyl-β-D-glucosaminidase, with an inhibition constant (Ki) reported to be in the nanomolar range. jst.go.jp For example, one study reported a Ki of 1.7 x 10-8 M. jst.go.jp this compound was originally isolated from the bacterium Streptomyces amakusaensis. wikipedia.orgjst.go.jp

While this compound itself is used, derivatives and related compounds like GlcNAcstatins have been developed with improved potency and selectivity for human OGA. nih.gov These newer inhibitors can modulate intracellular O-GlcNAc levels effectively at low nanomolar concentrations in various human cell lines. nih.gov For instance, GlcNAcstatins have been shown to increase cellular O-GlcNAc levels in HEK-293 cells at concentrations as low as 20 nM. nih.gov

The use of OGA inhibitors like this compound and its analogs allows for the investigation of the interplay between O-GlcNAcylation and other post-translational modifications, such as phosphorylation. nih.govmdpi.com Changes in O-GlcNAc levels induced by these inhibitors can affect protein stability, activity, and interactions, providing insights into their roles in health and disease. mdpi.com

Interactive Data Table: Inhibition Constants

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | N-acetyl-β-D-glucosaminidase | 1.7 x 10-8 M | jst.go.jp |

| GlcNAcstatin B | hOGA | 420 pM | nih.gov |

| GlcNAcstatin | O-GlcNAcase family enzymes | 5 pM | nih.govcapes.gov.br |

Synthetic Methodologies and Analog Development

Total Synthesis of Nagstatin

The total synthesis of this compound has been achieved through various strategies, often leveraging the inherent chirality of readily available starting materials.

Chiral Pool Approaches Utilizing Carbohydrate Precursors

Many synthetic routes to this compound and its analogues utilize compounds from the chiral pool, particularly carbohydrates, as starting materials. nih.govwikipedia.orguniversiteitleiden.nlresearchgate.net Carbohydrates offer a readily available source of enantiopure building blocks with multiple predefined stereocenters and functional groups, which can be selectively transformed to construct the complex this compound scaffold. wikipedia.orguniversiteitleiden.nl For instance, L-ribofuranose and L-xylofuranose derivatives have been effectively employed as starting materials in the synthesis of this compound and its analogues. nih.gov The use of carbohydrate-derived nitrones is also highlighted as having significant advantages due to their inherent chirality and versatile chemistry for constructing pyrrolidine (B122466) cores found in some iminosugar inhibitors. mdpi.com

Strategies for Bicyclic Core Construction

The core structure of this compound is a bicyclic tetrahydroimidazo[1,2-a]pyridine system. medkoo.com Various strategies have been developed for the construction of this fused ring system. While the provided search results don't detail specific bicyclic core construction methods for this compound itself in extensive detail within the snippets, the synthesis of similar fused imidazole-containing systems and iminosugars from carbohydrate precursors is discussed. For example, intramolecular cyclization reactions have been employed in the synthesis of related nitrogenous carbohydrate analogs. nih.gov The synthesis of tetrahydroimidazopyridines as this compound analogues has also been reported. jst.go.jpresearchgate.net

Regioselective Functionalization and Imidazole (B134444) Ring Formation

The formation and regioselective functionalization of the imidazole ring are key steps in the synthesis of this compound. The imidazole ring is a five-membered heteroaromatic molecule with both pyrrole-type and pyridine-type nitrogen atoms. baranlab.org Traditional de novo methods for imidazole synthesis often involve cyclo-condensation reactions. nih.gov However, achieving regioselectivity can be challenging, particularly with unsymmetrical imidazoles. rsc.org More recent approaches focus on the selective functionalization of existing imidazole rings at specific positions (N-1, C-2, C-4, or C-5) using methods like transition metal-catalyzed reactions. nih.govexlibrisgroup.com

In the context of this compound synthesis, the imidazole moiety is incorporated or formed during the synthetic sequence. One enantiospecific total synthesis of this compound involved the regioselective introduction of an allyl group on the imidazole ring of a de-branched this compound precursor. researchgate.netresearchgate.net The reaction of a ribofuranose derivative with lithiated N-tritylimidazole has also been used to introduce the imidazole moiety, although this particular reaction showed a lack of selectivity, yielding a mixture of isomers. nih.gov

Design and Synthesis of this compound Analogues

The synthesis of this compound analogues has been crucial for exploring structure-activity relationships and developing inhibitors with improved properties. jst.go.jpmedkoo.commdpi.comnih.gov

GlcNAcstatins: Advanced O-GlcNAcase Inhibitors

GlcNAcstatins represent a family of potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc modification from proteins. nih.govcapes.gov.brfrontiersin.orgacs.orgalzdiscovery.org These compounds are built upon a tetrahydroimidazo[1,2-a]pyridine scaffold, similar to this compound. nih.gov GlcNAcstatins have been shown to be highly potent, with some exhibiting picomolar inhibition of OGA and significant selectivity over related enzymes like human lysosomal hexosaminidases. capes.gov.bracs.orgrsc.org

Scaffold Derivatization and Potency Optimization

The design and synthesis of GlcNAcstatins have involved significant scaffold derivatization and optimization to enhance their potency and selectivity. medkoo.commdpi.comnih.gov A novel synthetic approach to GlcNAcstatins utilizes a streamlined sequence featuring de novo synthesis of imidazoles from glyoxal, ammonia, and aldehydes, starting from a protected mannosopyranoside. nih.gov This approach allows for the efficient preparation of functionalized linear GlcNAcstatin precursors. nih.gov Subsequent intramolecular SN2 ring closure of these linear precursors furnishes the fused mannose-imidazole GlcNAcstatin core. nih.gov

The versatility of this synthetic approach lies in the ability to introduce various substituents, such as a C(2)-phenethyl group and a range of N(8) acyl substituents, allowing for the synthesis of diverse GlcNAcstatin analogues. nih.gov Modification of the N-acetyl group in GlcNAcstatins has been shown to lead to increased selectivity against human lysosomal hexosaminidases. acs.org Research findings indicate that specific structural features, such as the N-acetylamino group and the configuration of the pyrrolidine ring (in related iminosugar inhibitors), are important for potent inhibition of β-N-acetylhexosaminidases. mdpi.comresearchgate.net

While specific detailed data tables on the synthesis and potency optimization of GlcNAcstatins were not extensively available in the provided snippets, the research indicates that systematic structural modifications have been performed to identify analogues with improved inhibitory profiles. medkoo.commdpi.comnih.govacs.org

Selective Inhibition Profiles

While this compound itself exhibits inhibitory activity against a range of hexosaminidases, including human O-GlcNAcase (hOGA) and human β-N-acetylhexosaminidase B (HsHexB), its selectivity is often limited. frontiersin.orgresearchgate.net For instance, this compound has shown low selectivity towards hOGA compared to HsHex. frontiersin.orgresearchgate.net The development of analogues has aimed to improve this selectivity profile. Modifications to the this compound structure, particularly at the C2 position of the glycosyl moiety and the N8 position of the tetrahydroimidazopyridine core, have been explored to achieve greater specificity for target enzymes like hOGA. nih.govfrontiersin.org

Gluco-Configured Derivatives and Enhanced Affinity

Gluco-configured derivatives of this compound, known as GlcNAcstatins, have demonstrated significantly enhanced affinity and selectivity for O-GlcNAcase. rsc.orgnih.govcapes.gov.brrsc.orgmdpi.com These analogues are designed to mimic the structure of N-acetylglucosamine (GlcNAc), the substrate for O-GlcNAcase. nih.govrsc.org The synthesis of these gluco-configured analogues, such as GlcNAcstatin (1), involves constructing the tetrahydroimidazo[1,2-a]pyridine scaffold with the appropriate stereochemistry. nih.govcapes.gov.brnih.gov Studies have shown that these derivatives can achieve picomolar inhibition constants against O-GlcNAcase, along with substantial selectivity over other hexosaminidases like HexA/B. nih.gov

Fused Azole Analogues (e.g., Triazole, Imidazopyridines)

The this compound structure, which contains a fused imidazole ring, has served as a basis for synthesizing other fused azole analogues, including triazoles and imidazopyridines. jst.go.jpresearchgate.netfrontiersin.orgresearchgate.netnih.govdntb.gov.uarsc.org The synthesis of triazole analogues of this compound has been reported, exploring the effect of replacing the imidazole ring with a triazole moiety on glycosidase inhibitory activities. nih.govnih.gov Imidazopyridines, structurally related to the core of this compound, have also been synthesized and evaluated as glycosidase inhibitors. jst.go.jpnih.gov These fused azole systems contribute to the rigid bicyclic structure, which is important for mimicking the transition state conformation. nih.govrsc.org

Other Structural Modifications for Inhibitory Activity

Beyond gluco-configuration and fused azoles, other structural modifications of this compound and its analogues have been investigated to modulate inhibitory activity. nih.govfrontiersin.org These modifications can include alterations to substituents on the glycosyl or the fused ring systems. For example, enlargement of the substituent at the 2-position of the glycosyl moiety of this compound has been shown to increase both inhibitory efficiency and selectivity towards hOGA. frontiersin.orgresearchgate.netfrontiersin.org Modifications at the 4-position of a related naphthalimide scaffold linked to a thioglycoside have also been found to critically affect activity and selectivity against hOGA. frontiersin.orgfrontiersin.org The introduction of specific acyl derivatives at the N8 position and phenethyl groups at the C2 position of GlcNAcstatins have contributed to increased affinity and specificity for O-GlcNAcase. nih.govcaltech.edu

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues impact their biological activity, particularly their ability to inhibit glycosidases and their selectivity profiles. nih.govfrontiersin.orgmdpi.comnih.govgardp.orgwikipedia.orgdaneshyari.comcollaborativedrug.com These studies aim to identify key structural determinants for potency and analyze the effect of different substituents on enzyme selectivity. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Identification of Key Structural Determinants for Potency

SAR studies on this compound and its analogues have identified several key structural features that are critical for potent glycosidase inhibition. The bicyclic tetrahydroimidazo[1,2-a]pyridine core, mimicking the transition state conformation, is fundamental for activity. nih.govrsc.org The configuration of the sugar moiety is also a significant determinant, with gluco-configured analogues exhibiting enhanced affinity for O-GlcNAcase. nih.govcapes.gov.brrsc.orgmdpi.com Substituents at specific positions on the core structure and the sugar ring play a crucial role in modulating potency. For instance, the nature and size of substituents at the C2 position of the glycosyl moiety have been shown to influence inhibitory efficiency. frontiersin.orgresearchgate.netfrontiersin.org Similarly, modifications at the N8 position of the tetrahydroimidazopyridine scaffold can impact affinity. nih.govcaltech.edu Studies on related inhibitor scaffolds, like thioglycosyl-naphthalimides, also highlight the importance of substituents on the aromatic ring for activity. frontiersin.orgfrontiersin.org

Analysis of Substituent Effects on Enzyme Selectivity

Analyzing the effects of different substituents on enzyme selectivity is a key aspect of SAR studies for this compound analogues. Modifications that enhance affinity for one glycosidase while minimizing inhibition of others are highly desirable for developing selective chemical tools and potential therapeutics. nih.govfrontiersin.orgmdpi.com Enlarging the substituent at the 2-position of the glycosyl moiety has been shown to improve selectivity towards hOGA over HsHexB. frontiersin.orgresearchgate.netfrontiersin.org Specific substituents on fused azole rings or other appended groups can also contribute to differential binding affinities across different glycosidases. frontiersin.orgfrontiersin.org The design of GlcNAcstatins with elaborated N8 acyl derivatives and C2 substituents exemplifies how strategic modifications can lead to dramatically increased selectivity for O-GlcNAcase. nih.govcaltech.edu These studies provide valuable insights into the structural features that govern the interaction of this compound analogues with the active sites of different glycosidases, guiding the rational design of more selective inhibitors. nih.govfrontiersin.orgfrontiersin.org

Computational Chemistry in Analog Design and Mechanism Elucidation

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have become valuable tools in the study of this compound and its analogs. These methods provide insights into the potential binding modes of inhibitors to their target enzymes and help elucidate the molecular basis of their inhibitory activity cjnmcpu.comfrontiersin.orgfrontiersin.orgcore.ac.ukphysiology.orgresearchgate.nettandfonline.comcjnmcpu.comtandfonline.comresearchgate.netnih.gov. This computational approach complements experimental studies in the design and optimization of glycosidase inhibitors.

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of small molecules, such as this compound and its analogs, within the active site of a target protein cjnmcpu.comcore.ac.ukcjnmcpu.comtandfonline.com. These simulations explore various possible binding poses and score them based on predicted interaction energies, providing insights into the key residues involved in ligand binding cjnmcpu.comacs.org. For instance, docking studies have been employed to analyze the binding modes of this compound and its analogs to β-N-acetylhexosaminidases (Hex) and O-GlcNAcase (OGA) core.ac.uktandfonline.comnih.gov. These studies can help rationalize experimental inhibition data and guide the design of new analogs with improved binding characteristics cjnmcpu.comcore.ac.uk. Docking models can suggest how different substituents on inhibitor molecules interact with specific pockets or residues in the enzyme's active site cjnmcpu.comcore.ac.uknih.gov. For example, docking analysis has shown how modifications on this compound or related scaffolds, like the size and nature of substituents, can influence their fit and interactions within the enzyme's active pocket core.ac.uknih.gov.

Molecular dynamics (MD) simulations provide a more dynamic view of protein-ligand interactions compared to static docking methods core.ac.ukresearchgate.netnih.govrsc.org. MD simulations track the movement of atoms and molecules over time, allowing researchers to observe the stability of the protein-ligand complex, conformational changes, and the nature of interactions under near-physiological conditions researchgate.netrsc.orgrsc.org. These simulations can reveal the flexibility of both the ligand and the protein, providing a more accurate representation of the binding event nih.govrsc.org. Studies using MD simulations on this compound and related glycosidase inhibitors have investigated aspects such as the conformational preferences of the inhibitors when bound to the enzyme and the dynamics of the active site residues nih.govrsc.org. For example, MD simulations have been used to support docking findings and explore how different inhibitors are accommodated within the active site over time, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding stability nih.govrsc.org. These simulations can also help understand the potential impact of inhibitor binding on enzyme conformation and dynamics rsc.org.

Advanced Research Techniques and Future Directions

Methodologies for Assessing Enzyme Inhibition and Selectivity

Enzyme inhibition studies are fundamental to characterizing the activity of compounds like Nagstatin. These studies aim to quantify the potency of the inhibitor and understand how it interacts with the target enzyme.

Spectrophotometric and Fluorometric Assay Systems

Spectrophotometric and fluorometric assays are commonly used techniques to measure enzyme activity and the extent of inhibition. researchgate.netmdpi.com These methods typically involve using a substrate that produces a detectable signal (a change in absorbance or fluorescence) upon enzymatic cleavage. By measuring the rate of signal change in the presence and absence of an inhibitor, researchers can determine the degree of enzyme inhibition. biocompare.comnih.gov Fluorometric assays, in particular, can offer high sensitivity, allowing for the detection of product formation at low concentrations. nih.gov

Determination of Kinetic Parameters (e.g., Kᵢ, IC₅₀)

Determining kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) is crucial for quantifying inhibitor potency and understanding the mechanism of inhibition. sci-hub.seaatbio.com

The IC₅₀ is defined as the concentration of an inhibitor required to reduce the maximal enzymatic activity by 50%. aatbio.comsigmaaldrich.com This value is dependent on various factors, including substrate concentration, enzyme concentration, and incubation time. aatbio.comsigmaaldrich.comcore.ac.uk

The Kᵢ, or enzyme inhibition constant, is a more intrinsic measure of inhibitor affinity for the enzyme, representing the dissociation constant of the enzyme-inhibitor complex. aatbio.comsigmaaldrich.com For competitive inhibitors like this compound, the Kᵢ is the dissociation constant for the binding of the inhibitor to the free enzyme. sci-hub.sejst.go.jp Unlike the IC₅₀, the Kᵢ is generally independent of enzyme concentration and, for competitive inhibitors, can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (K<0xE2><0x82><0x99>). aatbio.comsigmaaldrich.com

This compound has been reported to be a competitive inhibitor of N-acetyl-β-D-glucosaminidase with a Kᵢ value of 1.7 × 10⁻⁸ M. nih.govjst.go.jp

| Parameter | Value | Enzyme | Inhibition Type |

|---|---|---|---|

| Kᵢ | 1.7 × 10⁻⁸ M | N-acetyl-β-D-glucosaminidase | Competitive |

Cell-Based Assays for Investigating Cellular Glycosylation

Beyond in vitro enzymatic studies, cell-based assays are essential for evaluating the effects of this compound on O-GlcNAcylation within a living cellular context.

Western Blotting for Protein O-GlcNAcylation Analysis

Western blotting is a widely used technique to analyze protein O-GlcNAcylation levels in cells treated with OGA inhibitors like this compound or its analogs. nih.govresearchgate.netrsc.orgmdpi.com This method involves separating cellular proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific for O-GlcNAc modified proteins. nih.govresearchgate.net An increase in the intensity of the O-GlcNAc signal on the Western blot, compared to untreated cells, indicates elevated protein O-GlcNAcylation levels due to OGA inhibition. nih.govresearchgate.netmdpi.com Loading controls, such as antibodies against abundant housekeeping proteins (e.g., β-tubulin), are used to ensure equal protein loading across samples. nih.govresearchgate.netmdpi.com

Structural Biology Approaches

Structural biology techniques provide insights into the three-dimensional structure of enzymes like OGA and how inhibitors like this compound bind to them. vai.orgukri.org Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the atomic structure of proteins and protein-inhibitor complexes. vai.orgukri.org While direct structural information for this compound bound to human OGA is not explicitly detailed in the provided search results, structural studies of OGA, sometimes in complex with related inhibitors like GlcNAcstatins, can provide valuable information about the enzyme's active site and the key residues involved in inhibitor binding. nih.govwhiterose.ac.uk This structural information is crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors. whiterose.ac.uk Mutagenesis studies guided by structural information can also help elucidate the role of specific amino acid residues in enzyme activity and inhibitor interaction. nih.gov

Co-crystallization Studies with Target Enzymes

Co-crystallization is a technique used to obtain crystal structures of a protein bound to a ligand, such as an inhibitor. This provides detailed insights into the binding mode, interactions, and conformational changes that occur upon ligand binding. Co-crystallization of target enzymes with this compound or its derivatives can reveal the precise atomic-level interactions within the active site, illustrating how this compound achieves its potent inhibition. This structural information is invaluable for structure-aided drug design and the rational modification of this compound's scaffold to improve potency, selectivity, or other desired properties domainex.co.ukrsc.orgresearchgate.net. Studies involving GlcNAcstatins, derivatives related to this compound, have utilized co-crystallization with bacterial OGA orthologues to understand binding interactions and guide further modifications portlandpress.comnih.gov.

Mutagenesis-Guided Active Site Probing

Mutagenesis studies involve altering specific amino acid residues within the active site of the target enzyme to understand their role in substrate binding, catalysis, and inhibitor interaction. By systematically mutating residues suspected to interact with this compound, researchers can assess the impact of these changes on this compound's binding affinity and inhibitory potency. This technique, guided by structural information from co-crystallization or homology modeling, helps to identify key residues responsible for high-affinity binding and selectivity portlandpress.comresearchgate.net. Mutagenesis studies on bacterial OGA, informed by GlcNAcstatin complex structures, have provided insights into the function of conserved residues in the active site of human OGA portlandpress.comnih.gov.

Comparative Analysis with Other Glycosidase Inhibitors

This compound belongs to a class of glycosidase inhibitors, and its properties can be better understood by comparing it to other known inhibitors, particularly those targeting similar enzymes.

Distinction from NAG-Thiazoline and PUGNAc Classes

This compound, NAG-thiazoline, and PUGNAc are all known inhibitors of N-acetylhexosaminidases, particularly O-GlcNAcase (OGA) nih.govfrontiersin.orgfrontiersin.org. However, they represent distinct structural classes and exhibit differences in their inhibitory mechanisms and selectivities nih.govresearchgate.net.

This compound: this compound is described as a potent competitive inhibitor of N-acetyl-β-D-glucosaminidase wikipedia.orgnih.gov. Its structure contains a tetrahydroimidazo[1,2-a]pyridine core wikipedia.org.

NAG-Thiazoline: NAG-thiazoline (NGT) is an analog of the oxazolinium bicyclic intermediate involved in the substrate-assisted mechanism of some hexosaminidases frontiersin.orgnih.govnih.govrcsb.org. It is considered a transition state mimic nih.govresearchgate.netrsc.org. NAG-thiazoline derivatives have shown high selectivity for human O-GlcNAcase over lysosomal beta-hexosaminidases in some cases nih.govresearchgate.net.

PUGNAc: PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate) is another inhibitor of N-acetylhexosaminidases frontiersin.orgfrontiersin.orgwikipedia.org. While potent, PUGNAc is considered a poor transition state analogue compared to NAG-thiazoline and exhibits more modest selectivity between OGA and lysosomal beta-hexosaminidases nih.govresearchgate.netrsc.org.

The structural differences between these compounds lead to variations in how they interact with the enzyme active site, influencing their potency and selectivity profiles nih.govresearchgate.net.

Here is a table summarizing some key distinctions:

| Feature | This compound | NAG-Thiazoline | PUGNAc |

| Structural Class | Tetrahydroimidazo[1,2-a]pyridine derivative | Thiazoline derivative | O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate |

| Mechanism Mimicry | Competitive Inhibitor wikipedia.orgnih.gov | Transition State Mimic nih.govresearchgate.netrsc.org | Poor Transition State Analogue nih.govresearchgate.netrsc.org |

| Selectivity Profile | Varies, can inhibit β-hexosaminidase physiology.org | Can show high selectivity for OGA frontiersin.orgnih.govresearchgate.netcaymanchem.com | More modest selectivity nih.govresearchgate.net |

Advantages and Limitations of this compound-Based Scaffolds

This compound and its related scaffolds, such as the GlcNAcstatins, offer several advantages as glycosidase inhibitors. They can be highly potent inhibitors, with some GlcNAcstatin derivatives showing picomolar to nanomolar inhibitory activity against OGA portlandpress.comnih.gov. The this compound scaffold provides a basis for designing competitive inhibitors that can effectively modulate enzyme activity wikipedia.orgnih.gov. Modifications to the this compound structure, particularly at the N-acetyl group, have been shown to improve selectivity against related enzymes like lysosomal hexosaminidases portlandpress.comnih.gov.

However, there are also limitations. Like many glycosidase inhibitors, achieving high selectivity for a specific glycosidase over other related enzymes that utilize similar catalytic mechanisms can be challenging nih.govnih.govresearchgate.net. Early studies indicated that this compound was a potent inhibitor of N-acetyl-β-D-glucosaminidase but could also inhibit other hexosaminidases physiology.org. Further research is needed to fully understand the extent of off-target inhibition and to design derivatives with improved specificity for particular therapeutic targets. The synthesis of this compound and its analogues can also be complex wikipedia.orgresearchgate.net.

Unexplored Research Avenues and Innovative Methodologies

Despite the research conducted on this compound and its derivatives, several unexplored avenues and innovative methodologies could further advance the understanding and application of this compound.

One area for future research involves a more comprehensive exploration of this compound's interaction with a wider range of glycosidases to fully map its selectivity profile. While its activity against N-acetyl-β-D-glucosaminidase is established, its precise inhibitory constants and binding modes with other human and pathogen-derived glycosidases could reveal new therapeutic possibilities or potential off-target effects.

Innovative methodologies such as advanced computational modeling and simulation techniques could be employed to predict the binding affinity and dynamics of this compound and its potential derivatives with target enzymes. These in silico approaches can complement experimental studies, guiding the design of novel inhibitors with improved properties before extensive synthesis and testing researchgate.net.

Activity-based protein profiling (ABPP) could be utilized to identify and characterize the specific enzymes that this compound interacts with in complex biological systems uu.nl. This would provide a more global view of this compound's targets beyond purified enzymes and help to understand its effects in a cellular context.

Further synthetic efforts could focus on developing more efficient and scalable routes for this compound and its analogues, potentially utilizing biocatalysis or flow chemistry techniques researchgate.net. This would facilitate the production of these compounds for research and potential therapeutic development.

Exploring the potential of this compound or its derivatives in combination therapies with other drugs targeting related pathways could also be a fruitful area of investigation, particularly in complex diseases where glycosidases play multiple roles.

Q & A

Q. What are the key structural features of Nagstatin that influence its β-N-acetylhexosaminidase inhibitory activity?

this compound’s activity is attributed to its pyrrolidine-based monocyclic structure with hydroxyl, amino, and carboxyl functional groups. These moieties enable competitive inhibition by mimicking the transition state of glycosidase substrates. Researchers should prioritize structural elucidation via NMR and X-ray crystallography to confirm stereochemical configurations, as minor variations (e.g., hydroxyl group orientation) significantly affect binding affinity . For synthesis, follow protocols for pyrrolidine derivatives, ensuring regioselective protection/deprotection of functional groups to avoid side reactions .

Q. What experimental methods are recommended for characterizing this compound’s purity and stability under varying pH conditions?

Use reversed-phase HPLC with UV detection (λ = 210–280 nm) to assess purity (>95% by area normalization). Stability studies should employ LC-MS to monitor degradation products under physiologically relevant pH (4.0–7.4). For reproducible results, buffer solutions must be degassed to prevent oxidative decomposition, and samples should be stored at –80°C in amber vials .

Q. How should researchers design dose-response assays to evaluate this compound’s inhibitory potency (IC50) against β-N-acetylhexosaminidase?

Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) in a continuous assay. Pre-incubate this compound (0.1–100 µM) with the enzyme (purified from Aspergillus oryzae or human lysosomes) for 10 minutes before adding substrate. Measure fluorescence (Ex/Em = 360/450 nm) and calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include controls for solvent effects (e.g., DMSO ≤1%) and enzyme activity without inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different β-N-acetylhexosaminidase isoforms?

Discrepancies often arise from isoform-specific binding pockets or assay conditions (e.g., ionic strength, temperature). To address this:

- Perform kinetic assays under standardized buffer conditions (e.g., 50 mM citrate-phosphate, pH 4.5).

- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across isoforms.

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., enzyme purity, substrate batch effects) .

Q. What strategies optimize this compound’s selectivity against homologous enzymes in glycosidase families (e.g., β-galactosidases)?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified carboxyl groups (e.g., esterification) to reduce off-target interactions.

- Molecular docking : Use AutoDock Vina to predict binding poses against homology models of non-target enzymes. Prioritize analogs with >5 kcal/mol energy difference in binding affinity.

- Mutagenesis : Co-crystallize this compound with β-N-acetylhexosaminidase to identify critical residues (e.g., Glu-491 in Aspergillus enzyme) for selective inhibition .

Q. How should researchers address batch-to-batch variability in this compound’s inhibitory activity during large-scale synthesis?

- Implement quality control via LC-HRMS to detect impurities (e.g., diastereomers, oxidation byproducts).

- Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize epimerization.

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) and reduce variability .

Methodological Considerations

- Data interpretation : Use Bland-Altman plots to assess agreement between replicate assays .

- Reproducibility : Adhere to the ARRIVE guidelines for reporting biochemical assays, including raw data in supplementary materials .

- Ethics : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) in compliance with ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.